Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride
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Overview
Description
Bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is a derivative of bicyclo[1.1.1]pentane, a rigid, three-dimensional scaffold that is often used as a bioisostere for para-substituted benzene rings. The unique structure of bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride allows it to mimic the geometry and substituent exit vectors of benzene rings, while offering enhanced solubility, membrane permeability, and metabolic stability .
Preparation Methods
The synthesis of bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride typically involves the following steps:
Carbene Insertion: The bicyclo[1.1.1]pentane framework can be synthesized through carbene insertion into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: Another method involves radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Functionalization: Post-synthesis functionalization is often required to introduce the carboxamidine group.
Industrial production methods for bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride are still under development, but scalable synthetic routes are being explored to meet the growing demand for this compound in pharmaceutical applications .
Chemical Reactions Analysis
Bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride undergoes several types of chemical reactions:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an antagonist or inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity . The pathways involved in its mechanism of action are still being studied, but it is known to affect metabolic and signaling pathways in cells .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride is unique compared to other similar compounds due to its rigid, three-dimensional structure. Similar compounds include:
Bicyclo[1.1.1]pentane: The parent compound, which lacks the carboxamidine group.
Bicyclo[1.1.1]pentane-1-carboxylic acid: A derivative with a carboxylic acid group instead of a carboxamidine group.
Hetaryl-substituted bicyclo[1.1.1]pentanes: Compounds where the bicyclo[1.1.1]pentane core is attached to heterocyclic rings.
The unique properties of bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride, such as its enhanced solubility and metabolic stability, make it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C6H11ClN2 |
---|---|
Molecular Weight |
146.62 g/mol |
IUPAC Name |
bicyclo[1.1.1]pentane-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c7-5(8)6-1-4(2-6)3-6;/h4H,1-3H2,(H3,7,8);1H |
InChI Key |
ZGVVTEAPQMBQMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)C(=N)N.Cl |
Origin of Product |
United States |
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